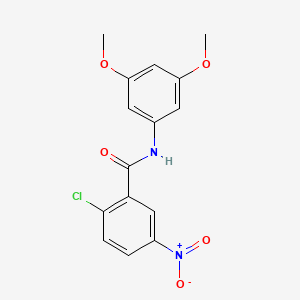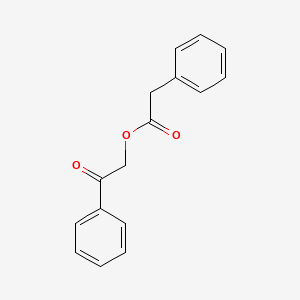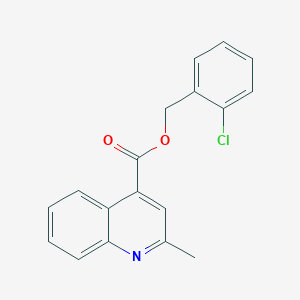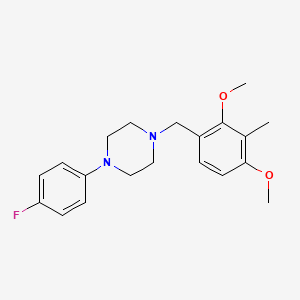![molecular formula C18H16N2O3 B5705147 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5705147.png)
1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline (NATQ) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NATQ belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
实验室实验的优点和局限性
One of the main advantages of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is its diverse biological activities, which make it a promising candidate for various scientific research applications. This compound is also relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its biological activities.
未来方向
There are several future directions for research on 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline. One area of research is to further elucidate the mechanism of action of this compound, which can provide insights into its biological activities and potential therapeutic applications. Another area of research is to explore the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the development of new synthetic methods for this compound and its derivatives can enable the synthesis of novel compounds with improved biological activities.
合成方法
The synthesis of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline involves the reaction of 2-nitrobenzaldehyde with tetrahydroquinoline in the presence of acetic acid and acetic anhydride. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of this compound. The purity and yield of this compound can be improved by recrystallization using a suitable solvent.
科学研究应用
1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
属性
IUPAC Name |
(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(12-11-15-7-2-4-10-17(15)20(22)23)19-13-5-8-14-6-1-3-9-16(14)19/h1-4,6-7,9-12H,5,8,13H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFQIVIOUVIYMF-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)

![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)

![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)
![4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B5705104.png)


![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)


![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5705162.png)
